molecular formula C19H22N4O B3060906 N-[2-Amino-6-methyl-4-(1-methyl-1H-benzimidazol-2-yl)phenyl]butanamide CAS No. 1083158-65-9

N-[2-Amino-6-methyl-4-(1-methyl-1H-benzimidazol-2-yl)phenyl]butanamide

Cat. No.: B3060906
CAS No.: 1083158-65-9
M. Wt: 322.4 g/mol
InChI Key: HLOKZJWEQPVFFJ-UHFFFAOYSA-N
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Description

N-[2-Amino-6-methyl-4-(1-methyl-1H-benzimidazol-2-yl)phenyl]butanamide is a structurally complex compound featuring a phenyl core substituted with an amino group, a methyl group, and a 1-methyl-1H-benzimidazole moiety. The butanamide chain (-NH-C(=O)-(CH₂)₃-CH₃) extends from the phenyl ring, contributing to its amphiphilic character.

However, specific applications of this compound remain unconfirmed in the literature reviewed. Its structural complexity positions it as a candidate for drug development intermediates or specialized material science applications, particularly due to the electronic properties imparted by the benzimidazole and amino groups.

Properties

IUPAC Name

N-[2-amino-6-methyl-4-(1-methylbenzimidazol-2-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-4-7-17(24)22-18-12(2)10-13(11-14(18)20)19-21-15-8-5-6-9-16(15)23(19)3/h5-6,8-11H,4,7,20H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLOKZJWEQPVFFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C=C(C=C1C)C2=NC3=CC=CC=C3N2C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30648818
Record name N-[2-Amino-6-methyl-4-(1-methyl-1H-benzimidazol-2-yl)phenyl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083158-65-9
Record name N-[2-Amino-6-methyl-4-(1-methyl-1H-benzimidazol-2-yl)phenyl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-[2-Amino-6-methyl-4-(1-methyl-1H-benzimidazol-2-yl)phenyl]butanamide, with the chemical formula C₁₉H₂₂N₄O and a molecular weight of 322.4 g/mol, is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and anticancer properties, supported by various case studies and research findings.

PropertyValue
IUPAC NameN-[2-amino-6-methyl-4-(1-methylbenzimidazol-2-yl)phenyl]butanamide
Molecular FormulaC₁₉H₂₂N₄O
Molecular Weight322.4 g/mol
CAS Number1083158-65-9
PurityTypically ≥95%

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its anti-inflammatory and anticancer effects.

Anti-inflammatory Activity

Recent studies have highlighted the compound's ability to modulate inflammatory responses. For instance, a study synthesized several compounds related to butanamide moieties and evaluated their effects on pro-inflammatory cytokines such as IL-1β and IL-6. The results indicated that specific derivatives exhibited significant inhibition of mRNA expression levels for these cytokines, suggesting a potential therapeutic application in inflammatory diseases .

Case Study Findings:
In vitro tests using human keratinocyte cells demonstrated that certain derivatives significantly reduced IL-6 mRNA expression levels. For example:

  • Compound 5d: IL-6 mRNA expression reduced to 7.5.
  • Compound 5f: IL-6 mRNA expression reduced to 7.2.
    These compounds were further tested in vivo using LPS-induced inflammation models, showing reduced levels of IL-6, IL-1β, and TNF-α without hepatotoxicity .

Anticancer Activity

The anticancer potential of this compound has also been explored. Compounds with similar structures have shown promising results in various cancer cell lines. For instance, derivatives demonstrated significant antiproliferative activity against lung cancer cell lines with IC50 values around 6 µM in 2D assays .

Table: Anticancer Activity Summary

CompoundCell LineIC50 (µM)Assay Type
Compound AHCC8276.262D
Compound BNCI-H3586.482D
Compound CHCC82720.463D
Compound DNCI-H35816.003D

The mechanism through which this compound exerts its biological effects may involve the inhibition of specific signaling pathways associated with inflammation and tumor growth. The reduction in cytokine expression suggests that the compound may interfere with NF-kB signaling or other related pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-[2-Amino-6-methyl-4-(1-methyl-1H-benzimidazol-2-yl)phenyl]butanamide with structurally or functionally related compounds from diverse domains:

Compound Name CAS No. Key Functional Groups Applications/Context Reference
This compound Not provided Benzimidazole, amino, methyl, butanamide Potential pharmaceutical intermediate N/A
N-[3-Acetyl-4-[(2RS)-oxiran-2-ylmethoxy]phenyl]butanamide (Impurity A of Acebutolol Hydrochloride) 28197-66-2 Acetyl, oxirane-methoxy, butanamide Pharmaceutical impurity
N-(3-Acetyl-4-hydroxyphenyl)-butanamide (Impurity C of Acebutolol Hydrochloride) 40188-45-2 Acetyl, hydroxyl, butanamide Pharmaceutical impurity
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide Not provided Benzamide, hydroxy, dimethyl Metal-catalyzed C–H bond functionalization
N-(2-aminoethyl)-4-(4-(hydroxymethyl)-2-methoxy-5-nitrosophenoxy)butanamide (NB) Not provided Butanamide, nitrosophenoxy, hydroxymethyl, methoxy Bioadhesive formulations

Structural and Functional Analysis

Core Amide Group Comparison The target compound and Acebutolol impurities (e.g., MM0435.01 and MM0435.03) share a butanamide backbone. However, substituents on the phenyl ring differ significantly: the target compound’s benzimidazole and amino groups contrast with the acetyl and hydroxyl/epoxy groups in the Acebutolol impurities. These differences likely alter solubility and metabolic stability.

Benzamide vs. Benzimidazole Derivatives

  • N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide features a benzamide group instead of a benzimidazole. The benzamide’s simpler structure may reduce steric hindrance, favoring its role as a directing group in catalysis. In contrast, the benzimidazole in the target compound could confer redox activity or metal coordination properties, expanding its utility in medicinal chemistry.

Bioadhesive Relevance The NB compound shares a butanamide chain but incorporates a nitrosophenoxy group, enabling photoresponsive behavior in bioadhesives. The target compound lacks such a group but possesses an amino group, which could facilitate hydrogen bonding in polymeric matrices. This suggests divergent applications: NB in stimuli-responsive materials vs. the target compound in drug delivery or enzyme inhibition.

For example, the benzimidazole’s basic nitrogen could increase solubility in acidic environments (e.g., gastric fluid), whereas the acetyl group in MM0435.03 may enhance metabolic oxidation susceptibility.

Q & A

Q. What strategies validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Monitor protein target stabilization upon compound binding .
  • Silencing/overexpression : Use CRISPR/Cas9 or siRNA to confirm phenotype dependency on the putative target .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-Amino-6-methyl-4-(1-methyl-1H-benzimidazol-2-yl)phenyl]butanamide
Reactant of Route 2
N-[2-Amino-6-methyl-4-(1-methyl-1H-benzimidazol-2-yl)phenyl]butanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.